molecular formula C21H14Cl2N2O3S B2648632 3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide CAS No. 320421-34-9

3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

Cat. No. B2648632
CAS RN: 320421-34-9
M. Wt: 445.31
InChI Key: CNAPUXNPVDQKDK-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide, commonly referred to as DCNP, is a synthetic compound that has a wide range of applications in scientific research. DCNP is a versatile compound that can be used in a variety of ways, both in the laboratory and in the field. It is a valuable tool for scientists as it has a wide range of properties and can be used in a variety of experiments. DCNP has a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Research has focused on synthesizing and evaluating the cytotoxic activity of phenylaminosulfanyl-1,4-naphthoquinone derivatives against several human cancer cell lines, demonstrating significant potential in anticancer therapies. Compounds were shown to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting a mechanism of action involving upregulation of caspase proteins and gene expression levels of caspases (Ravichandiran et al., 2019).

Photosensitized Oxidation Studies

In photosensitized oxidation studies, the reaction dynamics of alkyl phenyl sulfoxides under photosensitized conditions have been examined. These studies provide insights into the mechanisms of C-S bond cleavage in sulfoxide radical cations, which could have implications for the synthesis of new compounds and the understanding of reaction pathways in organic chemistry (Baciocchi et al., 2008).

Dye-Forming Coupler Synthesis

The synthesis of new cyan dye-forming couplers containing sulfone groups highlights the role of these compounds in the development of dye and pigment industries. These efforts aim at producing compounds with comparable or superior properties to existing standards, showcasing the potential for improved materials in imaging and dyeing applications (Qiao Yong-mei, 2011).

Heterocyclic Synthesis

Compounds related to the specified chemical structure have been utilized in the synthesis of new antibiotic and antibacterial drugs, highlighting their role in medicinal chemistry. The synthesis of thiophene-2-carboxamide derivatives and their evaluation against various bacteria underscore the potential for developing new therapeutic agents (Ahmed, 2007).

Polyimide Films

In materials science, the synthesis of colorless and transparent polyimide (PI) films using various diamine monomers, including those with sulfone groups, demonstrates the importance of these compounds in creating materials with desirable thermal, mechanical, and optical properties. This research is crucial for the development of advanced materials for electronics, coatings, and other applications (Jeon et al., 2022).

properties

IUPAC Name

3,4-dichloro-N-[3-cyano-4-(2-methylphenyl)sulfonylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c1-13-4-2-3-5-19(13)29(27,28)20-9-7-16(10-15(20)12-24)25-21(26)14-6-8-17(22)18(23)11-14/h2-11H,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAPUXNPVDQKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzenecarboxamide

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